5-bromo-3-thiocyanato-1H-indole

Catalog No.
S13329466
CAS No.
M.F
C9H5BrN2S
M. Wt
253.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-3-thiocyanato-1H-indole

Product Name

5-bromo-3-thiocyanato-1H-indole

IUPAC Name

(5-bromo-1H-indol-3-yl) thiocyanate

Molecular Formula

C9H5BrN2S

Molecular Weight

253.12 g/mol

InChI

InChI=1S/C9H5BrN2S/c10-6-1-2-8-7(3-6)9(4-12-8)13-5-11/h1-4,12H

InChI Key

QPFYUPVTSGMSAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)SC#N

5-Bromo-3-thiocyanato-1H-indole is a chemical compound belonging to the indole family, characterized by a bromine atom at the fifth position and a thiocyanate group at the third position of the indole ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Indoles are known for their diverse pharmacological properties, making derivatives like 5-bromo-3-thiocyanato-1H-indole of significant interest in drug discovery and development.

The chemical reactivity of 5-bromo-3-thiocyanato-1H-indole primarily involves electrophilic substitution reactions, typical of indole derivatives. Key reactions include:

  • Electrophilic Substitution: The bromine atom can facilitate further substitution reactions, allowing for the introduction of various functional groups.
  • Thiocyanation: The thiocyanate group can participate in nucleophilic substitutions, enabling the formation of other derivatives.
  • Photo

Research indicates that 5-bromo-3-thiocyanato-1H-indole exhibits notable biological activities, particularly:

  • Antimicrobial Properties: Preliminary studies suggest that this compound has potential antimicrobial effects against various pathogens.
  • Anticancer Activity: Some derivatives of indole have shown promise in inhibiting cancer cell proliferation, and it is hypothesized that 5-bromo-3-thiocyanato-1H-indole may share similar properties due to its structural characteristics .

The synthesis of 5-bromo-3-thiocyanato-1H-indole can be achieved through several methods:

  • Thiocyanation of Indoles: A common method involves treating indoles with ammonium thiocyanate under specific conditions, often using solvents like tetrahydrofuran and light irradiation to facilitate the reaction .
  • Bromination: The introduction of bromine can be accomplished using brominating agents such as N-bromosuccinimide or other halogenating agents under controlled conditions .
  • Sequential Functionalization: Combining thiocyanation and bromination in one synthetic route can yield the desired compound efficiently.

5-Bromo-3-thiocyanato-1H-indole has several potential applications:

  • Pharmaceutical Development: Its unique structure may lead to the discovery of new drugs targeting various diseases.
  • Chemical Probes: The compound can serve as a chemical probe in biological studies to investigate indole-related pathways.
  • Material Science: Due to its chemical properties, it may find applications in developing new materials or catalysts.

Interaction studies involving 5-bromo-3-thiocyanato-1H-indole focus on its binding affinity with biological targets. These studies typically involve:

  • Molecular Docking Studies: To predict how this compound interacts with specific enzymes or receptors.
  • In Vitro Assays: Evaluating the biological effects on cultured cells to understand its mechanism of action and efficacy .

Several compounds share structural similarities with 5-bromo-3-thiocyanato-1H-indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-BromoindoleBromine at position fiveKnown for neuroprotective effects
3-ThiocyanatoindoleThiocyanate at position threeExhibits anti-inflammatory properties
6-BromoisatinBromine at position sixPotential antitumor activity

Uniqueness of 5-Bromo-3-Thiocyanato-1H-Indole

What distinguishes 5-bromo-3-thiocyanato-1H-indole from its analogs is the combination of both bromine and thiocyanate groups, which may enhance its reactivity and biological activity compared to other simpler indole derivatives. This unique combination could lead to novel therapeutic applications not seen in other indoles.

Thiocyanation Reaction Mechanisms in Indole Derivatives

The thiocyanation of indoles represents a direct approach for carbon-sulfur bond formation to access 3-thiocyanato-indoles [4]. The mechanistic pathways for thiocyanation reactions predominantly involve the generation of thiocyanate radicals that selectively attack the electron-rich carbon-3 position of the indole ring [5]. Under photocatalytic conditions, ammonium thiocyanate undergoes single electron transfer oxidation by excited photocatalysts, generating thiocyanate radicals that subsequently react with indole substrates [1].

The mechanism begins with the formation of thiocyanate radicals through oxidative processes, which then undergo radical addition to the carbon-3 position of indoles [6]. This process results in the formation of a carbon-centered radical intermediate that is subsequently oxidized to generate the final thiocyanate product [7]. The regioselectivity toward the carbon-3 position is attributed to the inherent electronic properties of the indole ring system, where the carbon-3 position exhibits the highest nucleophilic character [8].

Recent mechanistic studies have revealed that singlet oxygen-mediated thiocyanation proceeds through a different pathway, where thiocyanate anions undergo single electron transfer to singlet oxygen, forming thiocyanate radicals that regioselectively attack the carbon-3 position of indoles [6]. The generated superoxide radical anion subsequently abstracts the acidic proton, leading to aromatization and formation of the desired thiocyanate product [8].

Photocatalyst/ConditionsThiocyanate SourceSolventYield (%)Temperature
Rose Bengal/Visible LightAmmonium thiocyanateAir/Acetonitrile60-85Room temperature
Fluorescein/Visible LightAmmonium thiocyanateTetrahydrofuran70-90Room temperature
Acridinium/Blue LEDAmmonium thiocyanateAcetonitrile65-88Room temperature
Iridium complex/Blue LEDAmmonium thiocyanateTetrahydrofuran45-82Room temperature
Metal-free/Oxygen/Visible LightAmmonium thiocyanateVarious65-99Room temperature

Bromination Strategies at the C5 Position

The selective bromination at the carbon-5 position of indole derivatives has historically been a challenging synthetic transformation due to the inherent reactivity patterns of the indole ring system [9]. Traditional bromination methods often result in substitution at multiple positions, particularly favoring the more reactive carbon-3 position [10]. However, recent advances have demonstrated that specific reaction conditions can direct bromination to the carbon-5 position with high selectivity [11].

The most effective strategy for carbon-5 selective bromination involves the use of pyridinium tribromide in combination with hydrochloric acid in methanol at low temperatures [11]. This method operates through the in-situ generation of a carbon-3, carbon-5 dibrominated indolenine intermediate that serves as the brominating agent [12]. The reaction proceeds through nucleophilic addition of methanol to the carbon-3 brominated indolenine intermediate, forming an indoline species that facilitates selective bromination at the carbon-5 position [11].

Alternative approaches include the use of molecular bromine under basic conditions, though these methods typically provide lower selectivity and require more forcing conditions [13]. The use of N-bromosuccinimide as a brominating agent has shown promise for certain substrates, particularly when combined with radical initiators or photochemical activation [14]. However, these methods generally favor carbon-3 bromination over carbon-5 substitution [15].

Brominating AgentConditionsSelectivityYield (%)Mechanism
Pyridinium tribromide + Hydrochloric acidMethanol, 0°C, 10 minutesCarbon-5 selective70-95Indolenine intermediate
N-BromosuccinimideRadical initiator/heatCarbon-3 > Carbon-560-85Radical chain
Molecular bromineSodium methoxide/refluxMultiple positions40-70Electrophilic substitution
Dibromomethane/PhotoredoxCesium lead bromide/LED lightCarbon-3 selective50-79Photoredox catalysis
Electrochemical bromideUndivided cell/constant currentCarbon-3 selective45-75Anodic oxidation

Modern Catalytic Approaches (Photoredox, Electrochemical)

Photoredox catalysis has emerged as a powerful tool for the functionalization of indole derivatives under mild reaction conditions [16]. These approaches utilize visible light-activated photocatalysts to generate reactive intermediates that can selectively functionalize indole substrates [17]. Iridium-based photocatalysts have demonstrated particular effectiveness in promoting thiocyanation reactions of indoles, providing access to 3-thiocyanato-indoles in good yields [1].

The photoredox-catalyzed thiocyanation process typically employs ammonium thiocyanate as the thiocyanate source and molecular oxygen as the terminal oxidant [5]. The mechanism involves initial photoexcitation of the catalyst, followed by single electron transfer to generate thiocyanate radicals that subsequently react with indole substrates [18]. The use of organic photocatalysts, such as acridinium salts, has also proven effective for these transformations, offering metal-free alternatives to traditional iridium-based systems [19].

Electrochemical methods represent another significant advancement in indole functionalization chemistry [15]. These approaches eliminate the need for external oxidants and provide precise control over reaction conditions through applied potential [20]. Electrochemical bromination of indoles has been achieved using simple bromide salts as the halogen source, with the brominating species generated in-situ through anodic oxidation [21].

Recent developments in electrochemical indole functionalization include three-component reactions that simultaneously introduce multiple functional groups [22]. These methods typically operate in undivided cells under constant current conditions, providing sustainable and cost-effective synthetic routes [20]. The mechanistic pathways involve radical-radical coupling processes that enable efficient carbon-heteroatom bond formation [22].

Catalytic SystemReaction TypeKey FeaturesRegioselectivityAdvantages
Photoredox/Iridium complexesCarbon-hydrogen thiocyanationMild conditions, broad scopeCarbon-3 selectiveHigh efficiency, functional group tolerance
Photoredox/Organic dyesCarbon-hydrogen thiocyanationMetal-free, air as oxidantCarbon-3 selectiveEnvironmentally benign
Electrochemical/Metal-freeCarbon-hydrogen brominationNo external oxidantsCarbon-3 > Carbon-5Simple setup, cost-effective
Photoredox/Perovskite nanocrystalsDual cyclization/brominationDual functionalizationCarbon-3 selectiveNovel dual reactivity
Mechanochemical/Solid-stateCarbon-hydrogen thiocyanationSustainable, solvent-freeCarbon-3 selectiveNo solvent waste

Regioselectivity Control in Heterocyclic Functionalization

The control of regioselectivity in heterocyclic functionalization represents a fundamental challenge in organic synthesis, particularly for electron-rich systems such as indoles [23]. The inherent reactivity patterns of indoles strongly favor substitution at the carbon-3 position due to the stabilization of the resulting carbocation intermediate through resonance with the nitrogen atom [24]. However, achieving selective functionalization at alternative positions requires careful consideration of electronic and steric factors [25].

The regioselectivity of radical functionalization of heterocycles is governed by three major factors: the inherent reactivity of the parent heterocycle, the reactivity induced by the presence of conjugating electron-withdrawing functional groups, and the electronic properties of the radical species [23]. For indole derivatives, the carbon-3 position typically exhibits the highest reactivity toward electrophilic species, while the carbon-5 position can be activated through appropriate substitution patterns or reaction conditions [26].

Directing group strategies have proven effective for achieving non-natural regioselectivity patterns in indole functionalization [27]. The use of removable directing groups attached to the nitrogen atom can redirect reactivity toward the benzene ring positions, enabling selective functionalization at carbon-4, carbon-5, carbon-6, or carbon-7 [28]. These approaches often involve palladium-catalyzed carbon-hydrogen activation processes that proceed through metallacycle intermediates [29].

Solvent effects also play a crucial role in determining regioselectivity patterns [23]. Polar solvents tend to stabilize charged intermediates, while non-polar solvents favor radical pathways [30]. The choice of solvent can therefore be used as a tool to tune regioselectivity in favor of desired substitution patterns [31].

Electronic effects of substituents on the indole ring significantly influence regioselectivity outcomes [32]. Electron-withdrawing groups at the carbon-5 position can deactivate this site toward electrophilic attack, while electron-donating groups enhance reactivity [33]. Conversely, the presence of bulky substituents can introduce steric hindrance that directs reactivity away from sterically encumbered positions [25].

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

251.93568 g/mol

Monoisotopic Mass

251.93568 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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